molecular formula C36H24N6 B1352409 1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene CAS No. 146406-75-9

1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene

Cat. No. B1352409
M. Wt: 540.6 g/mol
InChI Key: NXMHYAQTBVTLRK-UHFFFAOYSA-N
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Description

1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene, also known as 4,4'-Dipyridylbenzene (DPB), is an aromatic hydrocarbon that has been widely studied in the scientific community due to its unique structure and potential applications. DPB has been used in a variety of areas, including organic synthesis, catalysis, and material science. It is a versatile building block for the synthesis of a wide range of organic molecules. Furthermore, its unique properties have made it an attractive target for scientific research and development.

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Efficient Synthesis : 1,4-Bis(2,2′:6′,2′′-terpyridin-4′-yl) benzene has been synthesized efficiently in a one-pot condensation reaction, demonstrating high yields and effective characterization methods (Zibaseresht, 2021).

Coordination and Kinetic Studies

  • Coordination with Metal Ions : Studies on the reactions of this ligand with Fe(2+), Co(2+), and Ni(2+) ions have led to the formation of metallo-supramolecular coordination polyelectrolytes. The coordination kinetics were investigated, revealing significant insights into the behavior of these complexes (Munzert, Schwarz & Kurth, 2016).

Applications in Photogeneration

  • Photogeneration Sensitization : A linear trinuclear Ru(II) complex using 1,4-di(2,2':6',2''-terpyridin-4'-yl)benzene has shown increased sensitization ability for photogeneration, with a correlation to chain length (Vaduvescu & Potvin, 2002).

Electronic and Magnetic Control

  • Influencing Magnetic/Electronic Properties : The compound's utility in controlling electronic and magnetic properties in bimetallic ytterbocene complexes has been demonstrated. The geometry of the bridging ligand plays a crucial role in these properties (Carlson et al., 2007).

Coordination Polymers and Oligomers

  • Building Blocks for Coordination Polymers : The ligand has been used to assemble coordination oligomers and polymers, leveraging its co-ordination properties for linear connectivity about metal centers (Constable & Thompson, 1992).

Nanohybrid Material Development

  • Organic/Gold Nanohybrid Material : 1,4-bis(terpyridine-4′-yl)benzene has been used in creating a novel organic-gold composite, showcasing its potential in catalysis, as evidenced by its performance in reducing 4-nitrophenol to 4-aminophenol (Majouga et al., 2015).

properties

IUPAC Name

4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N6/c1-5-17-37-29(9-1)33-21-27(22-34(41-33)30-10-2-6-18-38-30)25-13-15-26(16-14-25)28-23-35(31-11-3-7-19-39-31)42-36(24-28)32-12-4-8-20-40-32/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMHYAQTBVTLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408363
Record name 2~4~,3~4~-(1,4-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Di([2,2':6',2''-terpyridin]-4'-yl)benzene

CAS RN

146406-75-9
Record name 2~4~,3~4~-(1,4-Phenylene)di(1~2~,2~2~:2~6~,3~2~-terpyridine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Di[[2,2':6',2''-terpyridin]-4'-yl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
AE Sedykh, DG Kurth… - Acta Crystallographica …, 2019 - scripts.iucr.org
The title triclinic polymorph (Form I) of 1,4-bis([2,2′:6′,2′′-terpyridin]-4′-yl)benzene, C36H24N6, was formed in the presence of the Lewis acid yttrium trichloride in an attempt to …
Number of citations: 7 scripts.iucr.org
F Haoxuan, LI Weiqi, MA Chenyu… - … and Application of …, 2022 - journals.viserdata.com
In summary, a novel structure of MOF based on 1, 4–di ([2, 2': 6', 2''terpyridin]-4'-yl) benzene and 1, 4-naphthalenedicarboxylic acid has been constructed through hydrothermal reaction. …
Number of citations: 0 journals.viserdata.com
EG Moore, M Benaglia, G Bergamini… - European Journal of …, 2015 - Wiley Online Library
The synthesis, solution behavior and photophysical properties of several heteronuclear bimetallic d/f complexes that utilise a Ru II bis‐terpyridine moiety as the sensitiser for Eu III , Nd III …
T Ikeda, M Higuchi, DG Kurth - … of the Materials Research Society of …, 2008 - jstage.jst.go.jp
The electrochemically-active ligand has synthesized, in which the tetrathiafulvalene module is introduced at the 6-position of 1, 4-di (2, 2': 6', 2"-terpyridin-4'-yl) benzene (TTF-bTP). The …
Number of citations: 6 www.jstage.jst.go.jp
S Vaduvescu, PG Potvin - Inorganic chemistry, 2002 - ACS Publications
A new, one-step preparation of 1,4-di(2,2‘:6‘,2‘ ‘-terpyridin-4‘-yl)benzene was employed in the synthesis of a linear trinuclear Ru(II) complex, which was compared to mononuclear and …
Number of citations: 18 pubs.acs.org
Y Liang, RH Schmehl - Journal of the Chemical Society, Chemical …, 1995 - pubs.rsc.org
Polymetallic complexes having well defined geometries are prepared via attachment of an anchor ligand to a quartz surface followed by repeated sequential reaction with [Fe(OH2)6]2+ …
Number of citations: 27 pubs.rsc.org
T Yoshida, Y Ninomiya, M Higuchi - RSC advances, 2020 - pubs.rsc.org
Four color electrochromism (yellow, magenta, blue, and navy) has been achieved in Cr(III)-based metallo-supramolecular polymers (polyCr), which were synthesized by 1 : 1 …
Number of citations: 5 pubs.rsc.org
HY Yu, HJ Li, YY Ma, YX Feng, DJ Qian - Colloids and Surfaces A …, 2020 - Elsevier
Graphite-like carbon nitride (gC 3 N 4 )-based nanocomposites with zinc terpyridyl (ZnTPy) coordination polymers (CPs) were developed for photo-induced current generation and the …
Number of citations: 10 www.sciencedirect.com
SR Jena, J Choudhury - Journal of Hazardous Materials, 2021 - Elsevier
Chromium(VI), especially dichromate (Cr 2 O 7 2− ) contamination in wastewater due to rapid industrialization with uncontrolled effluent management is still a serious concern which …
Number of citations: 20 www.sciencedirect.com
D Rajah, MC Pfrunder, BSK Chong, AR Ireland… - Dalton …, 2021 - pubs.rsc.org
A visible light absorbing [RuII(tpy)2]2+-type chromophore appended with a dipicolinic acid LnIII chelator has been prepared and complexed with several differing lanthanide cations to …
Number of citations: 1 pubs.rsc.org

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